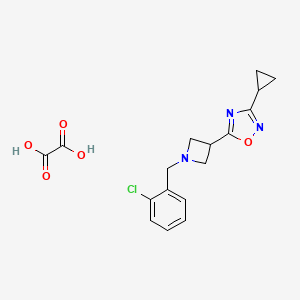
5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C17H18ClN3O5 and its molecular weight is 379.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate is a heterocyclic compound characterized by its unique structure that combines azetidine and oxadiazole moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H18ClN3O5, with a molecular weight of approximately 379.8 g/mol . The compound features a chlorobenzyl group attached to an azetidine ring and a cyclopropyl-substituted oxadiazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₃O₅ |
| Molecular Weight | 379.8 g/mol |
| CAS Number | 1351597-49-3 |
The biological activity of this compound is likely related to its ability to interact with specific enzymes or receptors involved in various signaling pathways. Compounds containing oxadiazole rings have been reported to exhibit pharmacological activities through modulation of receptor activity or inhibition of enzyme function . For instance, the azetidine moiety may enhance the compound's binding affinity to biological targets due to its structural characteristics.
Biological Activity
Research indicates that compounds similar to this compound may exhibit a range of biological activities:
- Antimicrobial Activity : The azetidine ring is associated with antibacterial properties. Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, indicating potential applications in treating infections .
- Anticancer Potential : Some studies have explored the anticancer properties of oxadiazole derivatives. The ability of this compound to interfere with cancer cell signaling pathways could be an area for further investigation .
- Anti-inflammatory Effects : Given the structural similarities with known anti-inflammatory agents, this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Properties
IUPAC Name |
5-[1-[(2-chlorophenyl)methyl]azetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O.C2H2O4/c16-13-4-2-1-3-11(13)7-19-8-12(9-19)15-17-14(18-20-15)10-5-6-10;3-1(4)2(5)6/h1-4,10,12H,5-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGVVAVMINPNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=CC=C4Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














